Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane DiHydrochloride; 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine DiHydrochloride; Paroxetine EP Impurity F
Description
Paroxetine EP Impurity F, chemically designated as Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane DiHydrochloride or 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine DiHydrochloride, is a dimeric impurity formed during the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI) . Its structure comprises two paroxetine-like moieties linked via a methylene bridge, resulting in a molecular formula of C₃₉H₄₀F₂N₂O₆ and a molecular weight of 670.74 g/mol .
Properties
CAS No. |
2105932-71-4 |
|---|---|
Molecular Formula |
C39H40F2N2O6 |
Molecular Weight |
670.7 g/mol |
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine |
InChI |
InChI=1S/C39H40F2N2O6/c40-30-5-1-24(2-6-30)32-9-11-42-18-28(32)20-44-34-16-38-36(46-22-48-38)14-26(34)13-27-15-37-39(49-23-47-37)17-35(27)45-21-29-19-43-12-10-33(29)25-3-7-31(41)8-4-25/h1-8,14-17,28-29,32-33,42-43H,9-13,18-23H2/t28-,29-,32-,33-/m0/s1 |
InChI Key |
VKTXNNYQYBNOJB-IKFSTVPESA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OC[C@@H]7CNCC[C@H]7C8=CC=C(C=C8)F)OCO6)OCO4 |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCCC7C8=CC=C(C=C8)F)OCO6)OCO4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of this impurity compound is closely linked to the synthetic routes of paroxetine and its intermediates, involving:
- Formation of the piperidine ring system substituted with 4-fluorophenyl and methoxy groups.
- Construction of the methylenedioxybenzene units.
- Linking these units via methylene bridges to form the bis compound.
- Conversion to dihydrochloride salt form.
Key Synthetic Steps and Reagents
Synthesis of Piperidine Intermediates
- Starting from 4-(4-fluorophenyl)piperidine derivatives, methylation and reduction steps are employed to obtain key intermediates such as cis-(±)-4-(4-fluorophenyl)-1-methyl-piperidine-3-carboxylic acid methyl ester and its reduced alcohol form.
- Methylating agents include methyl iodide, methyl bromide, formaldehyde with formic acid, dimethyl sulfate, or dimethyl carbonate.
- Reduction is typically carried out using sodium borohydride or sodium dihydro-bis-(2-methoxyethoxy)aluminate (Vitride) in solvents like methanol, ethanol, acetone, or ethyl acetate.
Formation of Carbamate Intermediates and Methanesulfonate Derivatives
- The piperidine-3-methanol intermediate is converted to its methanesulfonate derivative by reaction with methane sulfonyl chloride in dichloromethane at low temperature (0-5°C) in the presence of triethylamine.
- This mesylate is then reacted with phenyl chloroformate in toluene to form a carbamate intermediate, which upon hydrolysis yields paroxetine or related impurities.
Linking Methylenedioxybenzene Units
- The methylenedioxybenzene moiety is introduced via condensation reactions involving sesamol or related compounds, which are then linked by methylene bridges to the piperidine units.
- The bis compound is formed by coupling two such substituted benzodioxole-piperidine units through a methylene linkage.
Salt Formation and Purification
Removal of Alkoxy Impurities
- Alkoxy impurities structurally similar to the desired compound may form during synthesis, especially when fluorine substituents are replaced by alkoxy groups.
- These impurities are difficult to separate by conventional recrystallization due to similar polarity.
- A process involving ether cleavage agents converts alkoxy impurities into phenolic compounds, which can then be separated by solvent extraction using solvents such as methylene chloride, ethyl acetate, or methyl t-butyl ether.
- The pH of the reaction mixture is adjusted to alkaline conditions (pH 9-12) to facilitate separation.
Summary Table of Preparation Steps
| Step No. | Reaction/Process | Key Reagents/Solvents | Conditions/Notes |
|---|---|---|---|
| 1 | Methylation of 4-(4-fluorophenyl)piperidine-3-carboxylic acid methyl ester | Methyl iodide, methyl bromide, formaldehyde + formic acid, dimethyl sulfate | Solvents: THF, methanol, ethanol, acetone; Temperature controlled |
| 2 | Reduction to cis-(±)-4-(4-fluorophenyl)-1-methylpiperidin-3-ylmethanol | Sodium borohydride, Vitride | Solvents: methanol, ethanol, ethyl acetate; Mild conditions |
| 3 | Conversion to methanesulfonate derivative | Methane sulfonyl chloride, triethylamine | Solvent: dichloromethane; 0-5°C, 3-4 hours |
| 4 | Formation of carbamate intermediate | Phenyl chloroformate, triethylamine | Solvent: toluene; 5-10°C to room temp, 12-13 h |
| 5 | Hydrolysis and coupling to form bis compound | Reflux in isopropanol | 75-80°C, 1 hour reflux |
| 6 | Conversion to dihydrochloride salt | Hydrochloric acid | Followed by recrystallization in ethyl acetate or isopropanol |
| 7 | Removal of alkoxy impurities | Ether cleaving agents (acidic or basic), solvent extraction | pH adjustment 9-12; solvents: methylene chloride, ethyl acetate |
Research Findings and Observations
- The stereochemistry of the piperidine ring (3S,4R) is critical for the biological activity and impurity profile.
- The use of milder and cost-effective methylating agents and reducing agents improves industrial feasibility.
- The formation of alkoxy impurities is a significant challenge; their removal by ether cleavage and solvent extraction is an effective method to obtain high-purity product.
- Novel synthetic routes have been developed to minimize impurity formation, including optimized reaction conditions for mesylation and carbamate formation steps.
- Yields for intermediate steps such as mesylation and carbamate formation are high (e.g., 95% for mesylation, 73% for carbamate formation).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane Dihydrochloride, also known as Paroxetine EP Impurity F, is a compound with several applications, primarily in the pharmaceutical sector. Here's a detailed look into its uses:
Chemical Identification and Properties
Paroxetine EP Impurity F has the following identifiers :
- PubChem CID: 95710452
- Molecular Formula: C39H40F2N2O6
- Molecular Weight: 670.7 g/mol
- Synonyms: A variety of names including Methylene-Bis Paroxetine Dihydrochloride and BRL-55188
Role as a Pharmaceutical Impurity Standard
Paroxetine EP Impurity F is used as a pharmaceutical secondary standard and certified reference material . This compound is vital for quality control and assurance during the production of paroxetine and related formulations .
- Quality Control (QC): It helps in monitoring the purity of paroxetine during manufacturing .
- Quality Assurance (QA): It ensures that the final product meets required quality standards .
Application in Regulatory Processes
This impurity is significant in the Abbreviated New Drug Application (ANDA) filings to the FDA .
- ANDA Filing: It is used in the documentation submitted to regulatory agencies for generic drug approvals .
- Toxicity Studies: It is employed in toxicity studies to assess the safety of paroxetine formulations .
Synthesis and Detection
During the synthesis of paroxetine, various impurities can arise, including alkoxy impurities .
- Alkoxy Impurities: These impurities are structurally similar to paroxetine and its intermediates, making them hard to separate through traditional methods like recrystallization .
- Ether Cleavage: Preparing paroxetine substantially free of alkoxy impurities involves reacting the alkoxy impurity with an ether-cleaving agent, followed by separation techniques .
Paroxetine and its Uses
Mechanism of Action
The mechanism of action of this compound, particularly as an impurity, involves its interaction with the molecular targets of Paroxetine. It may bind to serotonin transporters, affecting the reuptake of serotonin and potentially altering the therapeutic effects of Paroxetine.
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Compounds
Paroxetine Dimer N-Methyl Impurity
CAS Name : Bis {3,4-methylenedioxy-6-[1-methyl-(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]phenyl} methane .
- Key Difference: Incorporation of N-methyl groups on the piperidine rings (vs.
Paroxetine 4-Hydroxy Metabolite (4-HM Paroxetine)
CAS Name: (3S,4R)-4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine .
- Key Difference : Replacement of the 3,4-methylenedioxy group with a 4-hydroxy-3-methoxy substituent.
- Pharmacological Relevance : This metabolite retains partial serotonin reuptake inhibition but exhibits reduced potency compared to paroxetine .
Paroxetine Impurity A
Structure : (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride .
- Molecular Formula: C₁₉H₂₁NO₃·HCl (MW: 347.85 g/mol) .
- Key Difference : Substitution of the 4-fluorophenyl group with a phenyl group, reducing electronegativity and altering binding affinity to serotonin transporters .
Physicochemical and Analytical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (HPLC) | Solubility |
|---|---|---|---|---|---|
| Paroxetine EP Impurity F | C₃₉H₄₀F₂N₂O₆·2HCl | 670.74 | Not reported | >98%* | Low (aqueous) |
| Paroxetine Dimer N-Methyl | C₄₁H₄₄F₂N₂O₆·2HCl | ~700† | Not reported | Not reported | Lower than F‡ |
| Paroxetine Impurity A | C₁₉H₂₁NO₃·HCl | 347.85 | 175–177 | 98.7% | Soluble in DMSO |
| 4-HM Paroxetine | C₁₉H₂₀FNO₄ | 345.37 | Not reported | Not reported | Moderate (polar) |
| (3S,4R)-4-FP-3-Methanol HCl§ | C₁₂H₁₇ClFNO | 245.72 | 235–237 | Not reported | Low (methanol) |
*Assumed based on typical impurity specifications .
†Estimated based on structural similarity.
‡Predicted due to increased hydrophobicity from N-methylation .
§From ; a paroxetine intermediate/impurity.
Pharmacological and Regulatory Significance
- Impurity F: While structurally similar to paroxetine, its dimeric nature likely prevents effective binding to serotonin transporters, rendering it pharmacologically inactive.
- 4-HM Paroxetine : A major metabolite with reduced activity (10–20% of paroxetine’s potency) but longer half-life, contributing to delayed clearance .
- Impurity A : Classified as a "qualified impurity" with established safety thresholds; its presence above 0.15% may trigger regulatory scrutiny .
Biological Activity
The compound known as Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane dihydrochloride; 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine dihydrochloride; Paroxetine EP Impurity F is an impurity related to the antidepressant paroxetine. This compound has garnered attention due to its structural complexity and potential biological activity. Understanding its pharmacological properties is crucial for evaluating its implications in drug development and safety.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 606968-05-2 |
| Molecular Formula | C39H40F2N2O6 |
| Molecular Weight | 670.74 g/mol |
| Synonyms | Paroxetine Dimer, Methylene-Bis Paroxetine |
Paroxetine, the parent compound of this impurity, is a selective serotonin reuptake inhibitor (SSRI). It primarily exerts its effects by inhibiting the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. The exact mechanism of action for the impurity remains less characterized but may involve similar pathways due to structural similarities with paroxetine .
Biological Activity
Research indicates that the biological activity of paroxetine and its impurities is closely linked to their interaction with various neurotransmitter systems. Key findings include:
- Serotonergic Activity : The compound likely enhances serotonergic activity by inhibiting SERT, similar to paroxetine itself. This could contribute to its potential antidepressant effects.
- Pharmacokinetics : Paroxetine is well absorbed from the gastrointestinal tract with a bioavailability of 30-60%. The impurity's pharmacokinetic profile may mirror this due to its structural relationship with paroxetine .
- Metabolism : The metabolism of paroxetine occurs predominantly in the liver via cytochrome P450 enzymes (CYP2D6), which may also affect the metabolism of this impurity .
Toxicity Assessment
In toxicity studies related to paroxetine formulations, impurities like Paroxetine EP Impurity F are evaluated for their potential genotoxic effects. These assessments are critical during quality control processes in pharmaceutical manufacturing .
Q & A
Basic Question: What analytical methods are recommended for structural confirmation of Paroxetine EP Impurity F?
Answer:
Structural elucidation requires a combination of spectroscopic and chromatographic techniques:
- High-Performance Liquid Chromatography (HPLC): Used to determine purity (e.g., 98.7% by HPLC at 206 nm, assuming uniform response factors) .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm stereochemistry and substituent positions, as demonstrated for related piperidine-based impurities (e.g., detection of 0.2% acetone in a similar compound) .
- LC/MS: Provides molecular ion verification ([M+H]+ analysis) and fragmentation patterns to validate the dimeric structure .
Advanced Question: How can researchers differentiate Paroxetine EP Impurity F from structurally similar impurities during chromatographic analysis?
Answer:
Co-elution risks arise due to shared functional groups (e.g., benzodioxole, fluorophenyl piperidine). Mitigation strategies include:
- Mobile Phase Optimization: Adjust pH or organic modifier ratios to resolve peaks. For example, USP methods for Paroxetine impurities use gradient elution with buffered acetonitrile .
- Mass Spectrometry Coupling: LC/MS or HRMS (High-Resolution MS) distinguishes isomers via exact mass and fragmentation pathways, as shown for related triazolo-pyridine derivatives .
- Orthogonal Techniques: Compare retention times across multiple columns (C18, phenyl-hexyl) or employ 2D-NMR for stereochemical confirmation .
Basic Question: What are the key stability considerations for handling and storing Paroxetine EP Impurity F?
Answer:
Stability is influenced by environmental factors:
- Moisture Sensitivity: Store in airtight containers with desiccants to prevent hydrolysis, as recommended for hygroscopic piperidine derivatives .
- Light and Heat Protection: Degradation pathways (e.g., oxidation of benzodioxole rings) necessitate storage at controlled room temperature (20–25°C) and protection from UV exposure .
- Documented Stability Data: Conduct forced degradation studies (acid/base, oxidative, thermal stress) to identify labile sites, as outlined in USP monographs for related impurities .
Advanced Question: What synthetic routes are plausible for generating Paroxetine EP Impurity F, and how can its formation be minimized during Paroxetine synthesis?
Answer:
Formation Pathways:
- Dimerization: Occurs via nucleophilic substitution or radical coupling during Paroxetine synthesis. The methylene-bis structure suggests cross-reactivity between intermediates .
- Byproduct Control: Optimize reaction stoichiometry, temperature, and catalysts (e.g., palladium for cross-coupling inhibition) to suppress dimerization .
Analytical Monitoring:
- Use in-process HPLC to track impurity levels during synthesis. USP guidelines recommend ≤0.1% for individual unknown impurities in drug substances .
Basic Question: How is Paroxetine EP Impurity F quantified in drug substance batches?
Answer:
Quantification follows pharmacopeial guidelines:
-
Standard Preparation: Use USP Paroxetine Hydrochloride Reference Standard (RS) for calibration .
-
Calculation Formula:
Where and are peak responses of the impurity and standard, respectively, and are concentrations .
Advanced Question: What mechanistic insights explain the formation of Paroxetine EP Impurity F under specific reaction conditions?
Answer:
Mechanistic Hypotheses:
- Radical-Mediated Coupling: Elevated temperatures or light exposure may generate radicals at the benzodioxole or piperidine methoxy groups, leading to dimerization .
- Base-Catalyzed Elimination: Excess base in reaction media could deprotonate intermediates, facilitating nucleophilic attack and methylene bridge formation .
Validation Tools:
- Isotopic labeling (e.g., deuterated solvents) and kinetic studies to trace reaction pathways .
- Computational modeling (DFT) to predict energetically favorable dimerization sites .
Basic Question: What regulatory thresholds apply to Paroxetine EP Impurity F in pharmaceutical formulations?
Answer:
- ICH Guidelines: Follow Q3B(R2) for impurities in new drug products, with limits of ≤0.1% for individual impurities and ≤1.0% for total impurities .
- USP Specifications: Process impurities like Paroxetine EP Impurity F are controlled in the drug substance and excluded from drug product impurity totals .
Advanced Question: How can researchers resolve discrepancies in reported purity values for Paroxetine EP Impurity F across different analytical labs?
Answer:
Root Causes:
- Method Variability: Differences in HPLC column chemistry, detector wavelength (e.g., 206 nm vs. 254 nm), or integration parameters .
- Sample Degradation: Improper storage or handling leading to partial decomposition .
Resolution Strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
